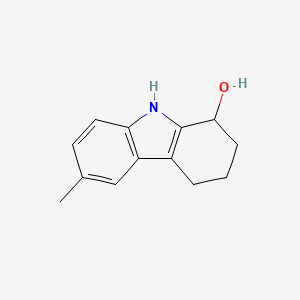![molecular formula C22H21NO9 B11632538 ethyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11632538.png)
ethyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[双(乙酰氧基)甲基]-1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-环氧异吲哚-2-基}苯甲酸乙酯是一种复杂的结构有机化合物,包含多个官能团。
准备方法
合成路线和反应条件
3-{4-[双(乙酰氧基)甲基]-1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-环氧异吲哚-2-基}苯甲酸乙酯的合成通常涉及多个步骤,包括环氧异吲哚核的形成和随后的官能化。反应条件通常需要使用特定的催化剂和溶剂,以高产率和纯度获得所需产物。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保成本效益和可扩展性。使用连续流反应器和先进的纯化技术可以提高生产过程的效率。
化学反应分析
反应类型
3-{4-[双(乙酰氧基)甲基]-1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-环氧异吲哚-2-基}苯甲酸乙酯可以进行多种化学反应,包括:
氧化: 这种反应可以引入额外的含氧官能团。
还原: 这种反应可以去除含氧官能团或还原双键。
取代: 这种反应可以将一个官能团替换为另一个。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂和用于取代反应的亲核试剂。反应条件,如温度和 pH 值,经过精心控制以达到预期结果。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇。
科学研究应用
3-{4-[双(乙酰氧基)甲基]-1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-环氧异吲哚-2-基}苯甲酸乙酯在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建块。
生物学: 它可用于与酶相互作用和代谢途径相关的研究。
工业: 它可用于生产特种化学品和材料。
作用机制
3-{4-[双(乙酰氧基)甲基]-1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-环氧异吲哚-2-基}苯甲酸乙酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。所涉及的途径可能包括抑制或激活这些靶标,从而导致所需的生物或化学效应。
相似化合物的比较
类似化合物
- 3,4-双(3-(乙酰氧基)丙基)-5-甲基-1H-吡咯-2-羧酸乙酯
- 3-[(乙酰氧基)甲基]-4,5,6,7,8,9,10,11,12,13-十氢-2H-环十二烷[c]吡咯-1-羧酸乙酯
独特性
3-{4-[双(乙酰氧基)甲基]-1,3-二氧代-1,3,3a,4,7,7a-六氢-2H-4,7-环氧异吲哚-2-基}苯甲酸乙酯由于其特定的结构特征而独一无二,例如环氧异吲哚核和多个乙酰氧基的存在。
属性
分子式 |
C22H21NO9 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
ethyl 3-[7-(diacetyloxymethyl)-1,3-dioxo-4,7a-dihydro-3aH-4,7-epoxyisoindol-2-yl]benzoate |
InChI |
InChI=1S/C22H21NO9/c1-4-29-20(28)13-6-5-7-14(10-13)23-18(26)16-15-8-9-22(32-15,17(16)19(23)27)21(30-11(2)24)31-12(3)25/h5-10,15-17,21H,4H2,1-3H3 |
InChI 键 |
UFHDQKZEMIEXQO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)C(OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11632471.png)
![(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632478.png)
![4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11632479.png)
![3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632487.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11632491.png)
![2-{(5Z)-5-[5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11632496.png)
![1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1, 2-dithioleno[5,4-c]quinoline](/img/structure/B11632502.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11632505.png)
![3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole](/img/structure/B11632506.png)
![3-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B11632507.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11632521.png)

![(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11632540.png)
